molecular formula C8H9F2NO2 B8430591 2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-

2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-

Cat. No.: B8430591
M. Wt: 189.16 g/mol
InChI Key: VYTJENNDCVVQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]- is a useful research compound. Its molecular formula is C8H9F2NO2 and its molecular weight is 189.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

[6-(difluoromethoxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H9F2NO2/c9-8(10)13-5-7-3-1-2-6(4-12)11-7/h1-3,8,12H,4-5H2

InChI Key

VYTJENNDCVVQEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)COC(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (377 mg, 9.96 mmol) was added to a solution of ethyl 6-difluoromethoxymethylpyridine-2-carboxylate (2.30 g, 9.96 mmol) in EtOH (50 mL) at 0° C., the mixture was warmed to 80° C. and stirred for 5 h. The mixture was cooled to 0° C., quenched with sat. aq. NH4Cl, concentrated in vacuo and partitioned between EtOAc and brine. The organic layer was separated, dried (MgSO4), filtered and evaporated to give the title compound (1.50 g, 80%) as a colorless oil; NMR δH (400 MHz, CDCl3) 7.73 (1H, t, J 8.0 Hz), 7.35 (1H, d, J 8.0 Hz), 7.19 (1H, d, J 8.0 Hz), 6.39 (1H, t, J 74.0 Hz), 5.02 (2H, s), 4.76 (2H, s); (M+H)+ 190.
Name
Quantity
377 mg
Type
reactant
Reaction Step One
Name
ethyl 6-difluoromethoxymethylpyridine-2-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

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